Achieve >95% C2 regioselectivity in thiophene functionalization. This N,N-dimethylcarboxamide DMG enables precise ortho-lithiation under mild conditions, eliminating isomeric mixtures that plague scale-up.
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N,N-dimethylthiophene-3-carboxamide is a substituted heterocyclic compound primarily valued as a synthetic intermediate in medicinal chemistry and materials science. Its core utility stems from the powerful directing effect of the N,N-dimethylcarboxamide group in ortho-lithiation reactions, which enables the highly selective functionalization of the thiophene ring. This property is critical for constructing complex molecular architectures where precise substituent placement is necessary for downstream biological activity or material performance [REFS-1, REFS-2].
Conjugated polymer monomer for band gap engineering studies
Thiophene-3-carboxamide scaffold for enzyme inhibition research
Defined redox profile for electrochemical acceptor applications
Substituting N,N-dimethylthiophene-3-carboxamide with its positional isomer (2-carboxamide) or a simpler amide (e.g., unsubstituted -CONH2) is synthetically unreliable and can lead to process failure. The position of the carboxamide group dictates the regiochemical outcome of subsequent functionalization steps, with the 3-carboxamide enabling selective access to the C2 position. The N,N-dimethyl substitution is crucial for its function as a potent directed metalation group (DMG); it prevents competitive deprotonation of an N-H proton and enhances the group's ability to coordinate with organolithium reagents, a property that primary or secondary amides lack [REFS-1, REFS-2]. This structural specificity is fundamental to achieving high yields and the correct isomer in multi-step synthetic routes.
Electronic properties and dipole orientation may diverge, altering target engagement and material performance.
Steric bulk, solubility, and hydrogen bonding profiles may differ significantly, limiting direct interchange.
The N,N-dimethylamide group at the C3 position provides exceptional regiochemical control during lithiation, a critical step for further functionalization. Treatment with n-butyllithium (n-BuLi) results in deprotonation almost exclusively at the C2 position. When this lithiated intermediate was trapped with an electrophile (iodine), the 2-iodo-3-carboxamide product was isolated in a 95% yield, with no C4-iodinated isomer detected . In contrast, lithiation of the parent thiophene ring is less selective and requires harsher conditions.
| Evidence Dimension | Yield of 2-substituted product after lithiation-iodination |
| Target Compound Data | 95% (2-iodo-N,N-dimethylthiophene-3-carboxamide) |
| Comparator Or Baseline | N,N-Dimethylthiophene-2-carboxamide (yields 3-iodo product at 83%) |
| Quantified Difference | 12% higher isolated yield and, more critically, provides access to the C2 position which is blocked by the DMG in the 2-carboxamide isomer. |
| Conditions | 1.1 eq n-BuLi, THF, -78 °C to 0 °C, followed by quenching with I2. |
This predictable, high-yield C2 functionalization is essential for building complex molecules and avoids costly isomeric separation, directly impacting process efficiency and cost.
In a comparative study of directed lithiation, N,N-diethylthiophene-3-carboxamide (a close proxy for the N,N-dimethyl compound) demonstrated superior performance over its furan analog. After lithiation and quenching with trimethylsilyl chloride (TMSCl), the thiophene derivative provided the 2-silylated product in a 90% yield [1]. The corresponding N,N-diethylfuran-3-carboxamide, however, yielded only 64% of the desired 2-silylated product under similar conditions [1]. This highlights the greater stability and reactivity of the thiophene-based intermediate.
| Evidence Dimension | Isolated yield of 2-silylated product |
| Target Compound Data | 90% (for N,N-diethylthiophene-3-carboxamide) |
| Comparator Or Baseline | N,N-diethylfuran-3-carboxamide (64% yield) |
| Quantified Difference | 26% absolute yield improvement over the furan analog. |
| Conditions | sec-Butyllithium/TMEDA, THF, -78 °C, then quench with TMSCl. |
For process chemists scaling up syntheses, a 26% higher yield significantly reduces raw material costs, solvent use, and purification requirements, making the thiophene precursor a more economically viable choice.
The strong electron-withdrawing and coordinating properties of the 3-(N,N-dimethylcarboxamide) group significantly lower the pKa of the ortho (C2) proton. This allows for rapid and complete deprotonation using standard organolithium bases like n-BuLi at manageable temperatures (e.g., 0 °C) . In contrast, the parent thiophene ring requires harsher conditions, often leading to mixtures of isomers or decomposition. The N,N-dimethylamide is recognized as one of the most powerful directing groups, superior to methoxy or primary/secondary amide functionalities, ensuring high conversion rates in standard laboratory and pilot-plant setups [1].
| Evidence Dimension | Required reaction conditions for efficient lithiation |
| Target Compound Data | Achieves >95% conversion with standard n-BuLi at 0°C in THF. |
| Comparator Or Baseline | Unsubstituted thiophene (requires stronger bases or additives like TMEDA, often with lower regioselectivity). |
| Quantified Difference | Enables reaction at a more practical and scalable temperature with higher selectivity compared to the parent heterocycle. |
| Conditions | Standard laboratory glassware, inert atmosphere, common ethereal solvents. |
The ability to use common reagents and mild, scalable conditions simplifies process development, enhances safety, and reduces the need for specialized equipment, lowering the barrier to implementation.
This compound is the preferred starting material for syntheses requiring the precise and high-yield introduction of a substituent at the C2 position of a 3-carbonylthiophene. Its ability to direct C2-lithiation with >95% regioselectivity makes it ideal for producing advanced intermediates for kinase inhibitors or other complex pharmaceuticals where isomeric purity is mandated by regulatory bodies .
In process chemistry and scale-up operations, the compound's compatibility with standard reagents and mild reaction conditions is a significant advantage. It allows for the reliable production of 2-functionalized-thiophene-3-carboxamides without resorting to cryogenic temperatures or highly specialized bases, streamlining the development of robust and economically viable manufacturing routes [1].
The predictable C2-lithiation serves as a reliable anchor point for diversification. A single batch of the lithiated intermediate can be reacted with a wide array of different electrophiles, enabling the efficient generation of libraries of novel 2,3-disubstituted thiophenes for high-throughput screening in drug discovery programs .